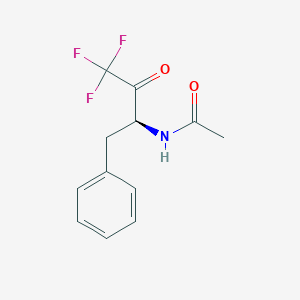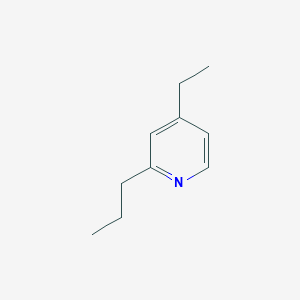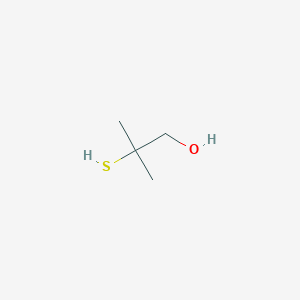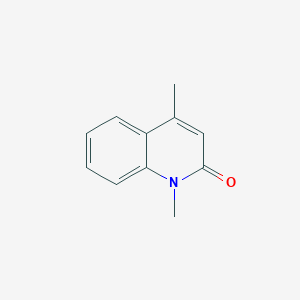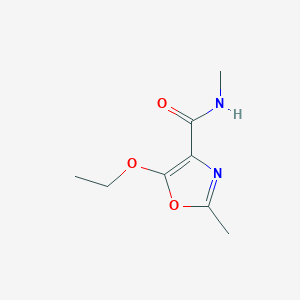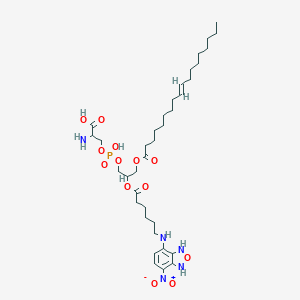
Nbdps
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neural tube defects (NTDs) are a group of congenital malformations that occur during early embryonic development. NTDs are a significant public health concern worldwide, with an estimated incidence of 1 in 1,000 live births. NTDs can result in significant morbidity and mortality, and survivors may experience lifelong disabilities. The most common types of NTDs are spina bifida and anencephaly. NBDPS, or the National Birth Defects Prevention Study, is a large-scale, multi-center study that aims to identify risk factors for NTDs and other birth defects.
Mécanisme D'action
The mechanism of action of Nbdps is not fully understood, but it is thought to involve a combination of genetic and environmental factors. During embryonic development, the neural tube forms and closes to create the brain and spinal cord. In Nbdps, the neural tube fails to close properly, leading to malformations of the brain and/or spinal cord.
Effets Biochimiques Et Physiologiques
Nbdps can have significant biochemical and physiological effects on affected individuals. These effects can include paralysis, cognitive impairment, and bladder and bowel dysfunction. Individuals with Nbdps may require lifelong medical care and support.
Avantages Et Limitations Des Expériences En Laboratoire
The NBDPS has several advantages for laboratory experiments. The large sample size and comprehensive data collection allow for the identification of risk factors and the exploration of potential mechanisms of action. However, the study is limited by its observational nature, and it is not possible to establish causality between risk factors and Nbdps.
Orientations Futures
There are several future directions for research on Nbdps. One area of focus is the identification of genetic risk factors for Nbdps. Another area of focus is the development of interventions to prevent Nbdps, such as folic acid supplementation and environmental risk factor reduction. Additionally, there is a need for continued surveillance and monitoring of Nbdps to track trends and inform prevention efforts.
In conclusion, the NBDPS is a valuable resource for advancing our understanding of Nbdps and other birth defects. The study has provided important insights into the risk factors, mechanisms of action, and biochemical and physiological effects of Nbdps. Future research efforts should continue to build on this foundation to improve the prevention, diagnosis, and treatment of Nbdps.
Méthodes De Synthèse
The NBDPS is a case-control study that compares the characteristics of mothers of infants with birth defects to those of mothers of infants without birth defects. The study includes data from over 30,000 mothers and their infants, collected from 10 participating centers across the United States. The study collects information on a wide range of factors, including maternal demographics, medical history, lifestyle factors, and environmental exposures.
Applications De Recherche Scientifique
The NBDPS has been instrumental in advancing our understanding of the risk factors for Nbdps and other birth defects. The study has identified several factors that increase the risk of Nbdps, including low maternal folate levels, maternal obesity, and certain medications. The study has also provided important insights into the genetic and environmental factors that contribute to Nbdps.
Propriétés
Numéro CAS |
132880-14-9 |
|---|---|
Nom du produit |
Nbdps |
Formule moléculaire |
C36H60N5O13P |
Poids moléculaire |
801.9 g/mol |
Nom IUPAC |
2-amino-3-[hydroxy-[2-[6-[(4-nitro-1,3-dihydro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C36H60N5O13P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-32(42)50-25-28(26-51-55(48,49)52-27-29(37)36(44)45)53-33(43)21-18-16-19-24-38-30-22-23-31(41(46)47)35-34(30)39-54-40-35/h9-10,22-23,28-29,38-40H,2-8,11-21,24-27,37H2,1H3,(H,44,45)(H,48,49)/b10-9+ |
Clé InChI |
MPEALQZPJOTEJL-MDZDMXLPSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCNC1=C2C(=C(C=C1)[N+](=O)[O-])NON2 |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCNC1=C2C(=C(C=C1)[N+](=O)[O-])NON2 |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCNC1=C2C(=C(C=C1)[N+](=O)[O-])NON2 |
Synonymes |
1-oleoyl-2-((N-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino)caproyl)phosphatidylserine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-Quinolin-3-Ylpyridin-4-Yl)-1,5,6,7-Tetrahydro-4h-Pyrrolo[3,2-C]pyridin-4-One](/img/structure/B148613.png)
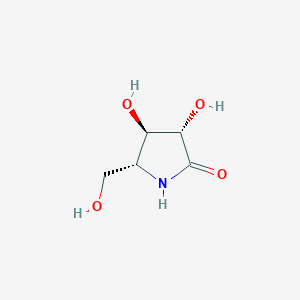

![2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B148630.png)
![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B148632.png)


